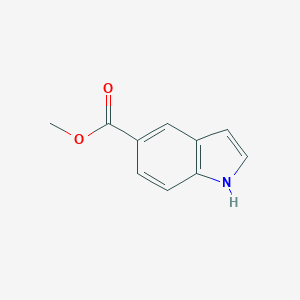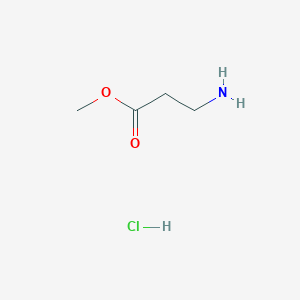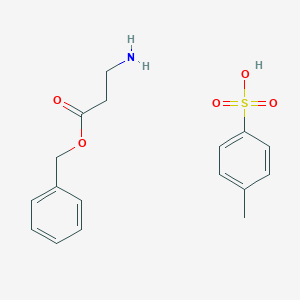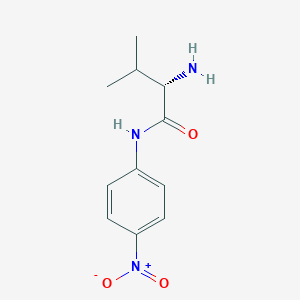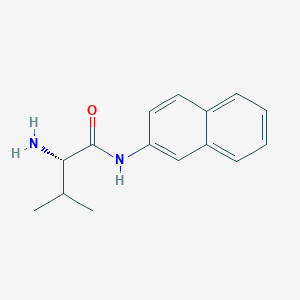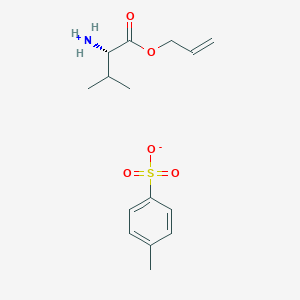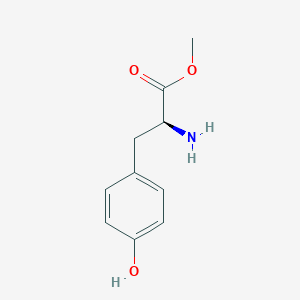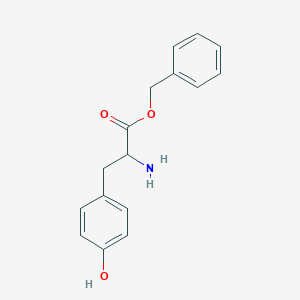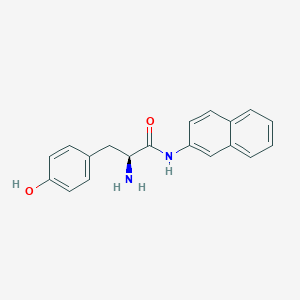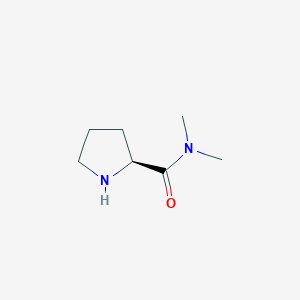
(2S)-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve identifying the compound’s chemical formula, molecular weight, and possibly its structure. The compound’s classification and its role or use in biological or chemical processes would also be described.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It would include the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include studying the reaction kinetics, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Aplicaciones Científicas De Investigación
-
Chemical Industry
- In the chemical industry, there is a growing interest in finding safer and less toxic bio-based solvents to replace controversial high-boiling solvents such as N-methyl-2-pyrrolidone and N,N-dimethylformamide . While “(2S)-N,N-dimethylpyrrolidine-2-carboxamide” is not mentioned specifically, it could potentially be investigated for similar applications given its structural similarity to these compounds.
-
Material Science
- Porphyrin-based covalent organic frameworks (COFs) are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . They are characterized by structural order, high crystallinity, and large specific surface area . The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology . While “(2S)-N,N-dimethylpyrrolidine-2-carboxamide” is not a porphyrin molecule, it could potentially be used as a building block in the synthesis of similar frameworks, given its structural features.
-
Pharmaceutical Industry
- Compounds similar to “(2S)-N,N-dimethylpyrrolidine-2-carboxamide” could potentially be used in the pharmaceutical industry. For instance, “(2S)-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride” is a compound that is available for purchase from chemical suppliers . While the specific applications are not listed, it’s possible that this compound could be used as a reagent or intermediate in the synthesis of pharmaceuticals.
-
Environmental Science
- In environmental science, there is a growing interest in finding safer and less toxic bio-based solvents to replace controversial high-boiling solvents such as N-methyl-2-pyrrolidone and N,N-dimethylformamide . While “(2S)-N,N-dimethylpyrrolidine-2-carboxamide” is not mentioned specifically, it could potentially be investigated for similar applications given its structural similarity to these compounds.
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it.
Direcciones Futuras
This could involve suggesting further studies that could be done to better understand the compound’s properties or its potential uses.
Propiedades
IUPAC Name |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428593 |
Source


|
| Record name | H-Pro-NMe2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide | |
CAS RN |
29802-22-0 |
Source


|
| Record name | H-Pro-NMe2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


